5-O-TBDMS-N4-Benzoyl-2-deoxycytidine
Description
Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- (CAS RN: 139244-40-9) is a chemically modified nucleoside derivative widely used in oligonucleotide synthesis. Key structural features include:
- N-Benzoyl protection: Stabilizes the cytosine base against side reactions during synthesis .
- 2'-Deoxyribose: Enhances nuclease resistance in the final oligonucleotide product.
- 5'-O-[(1,1-dimethylethyl)dimethylsilyl] (TBS) group: A bulky silyl protecting group that shields the 5'-hydroxyl, offering stability under acidic and oxidative conditions while being cleavable via fluoride ions (e.g., TBAF) .
This compound is critical in solid-phase synthesis, particularly for controlled coupling in RNA/DNA analogs.
Properties
IUPAC Name |
N-[1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPOWNJNXQQIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation Reagents and Conditions
The 5'-hydroxyl group of 2'-deoxycytidine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole as a base. This reaction proceeds in anhydrous N,N-dimethylformamide (DMF) at room temperature for 12–16 hours. The mechanism involves nucleophilic attack by the 5'-hydroxyl oxygen on the electrophilic silicon center, facilitated by imidazole’s role in scavenging HCl byproducts.
Key parameters:
Analytical Validation
Successful silylation is confirmed by:
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¹H NMR: Disappearance of the 5'-OH proton signal (δ ~2.5 ppm) and appearance of TBDMS methyl singlets at δ 0.1–0.3 ppm.
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Mass spectrometry (ESI+): [M+H]⁺ at m/z 482.3 (C₂₁H₃₉N₃O₅Si⁺).
N-Benzoylation of the Cytosine Base
Acylation Methodology
The exocyclic amine of 2'-deoxycytidine is benzoylated using benzoyl chloride (BzCl) under Schotten-Baumann conditions. To avoid competing acylation of the 3'-hydroxyl, the reaction employs 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Optimized protocol:
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Dissolve 5'-O-TBDMS-2'-deoxycytidine (1 equiv) in anhydrous DCM.
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Add Et₃N (3 equiv) and DMAP (0.1 equiv) under nitrogen.
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Slowly add BzCl (1.5 equiv) at 0°C, then warm to room temperature for 6 hours.
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Quench with ice-water, extract with DCM, and purify via silica chromatography (hexane/acetone).
Spectroscopic Confirmation
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¹H NMR: Aromatic protons from the benzoyl group appear as a multiplet at δ 7.4–8.0 ppm. The N-H signal (δ ~8.5 ppm) disappears.
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IR spectroscopy: A strong carbonyl stretch at 1705 cm⁻¹ confirms the benzamide formation.
Challenges and Side Reactions
Competing 3'-O-Benzoylation
Despite the 3'-hydroxyl’s lower reactivity, trace amounts of 3'-O-benzoylated byproducts (≤5%) are observed. These are removed via gradient chromatography. The steric bulk of the TBDMS group at the 5'-position marginally shields the 3'-OH, reducing acylation.
Stability of the TBDMS Group
The TBDMS ether remains intact under mild basic conditions (e.g., Et₃N) but is susceptible to cleavage by fluoride ions. This necessitates careful exclusion of fluoride-containing reagents in subsequent steps.
Comparative Analysis of Protection Strategies
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 5'-Silylation | TBDMS-Cl, imidazole | DMF | RT | 85–92 |
| N-Benzoylation | BzCl, Et₃N, DMAP | DCM | 0°C → RT | 78–84 |
Key observations:
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Silylation proceeds efficiently in DMF due to its polar aprotic nature.
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Benzoylation in DCM minimizes solvolysis of BzCl.
Scalability and Industrial Applications
The protocol is scalable to multi-gram quantities with minimal yield attrition. Industrial adaptations replace column chromatography with crystallization for the final product using ethanol/water mixtures. The TBDMS group’s stability enables long-term storage under anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nucleoside structure.
Substitution: The protective groups can be selectively removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to ensure the selective modification of the nucleoside.
Major Products
The major products formed from these reactions include various protected and deprotected nucleoside derivatives. These products are used as intermediates in the synthesis of more complex nucleic acid structures.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₃₂H₃₅N₃O₅Si
- Molecular Weight : Approximately 569.73 g/mol
- CAS Number : 139244-40-9
The compound features a benzoyl group at the nitrogen position, a deoxyribose sugar, and a silyl protecting group at the 5' position. These characteristics enhance its solubility and stability, which are critical for biological applications .
Antiviral and Anticancer Activities
Cytidine derivatives have been explored for their potential antiviral and anticancer properties. The ability of modified nucleosides to mimic natural nucleosides allows them to interfere with nucleic acid synthesis in pathogenic organisms or cancer cells. Preliminary studies suggest that this compound may exhibit:
- Antiviral Activity : By inhibiting viral replication through interference with nucleic acid synthesis.
- Anticancer Activity : Potentially disrupting the proliferation of cancer cells by mimicking DNA building blocks.
These properties are crucial for developing therapeutic agents targeting viral infections and cancer .
Enzyme Interaction Studies
Research involving Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- focuses on its binding affinity with various enzymes, including polymerases and kinases. Understanding these interactions is essential for elucidating the compound's mechanism of action and its potential role as an inhibitor or substrate in biochemical pathways .
Comparative Analysis with Other Modified Nucleosides
To highlight the unique properties of Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-, a comparison with other modified nucleosides is provided below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Benzoyl-2'-deoxycytidine | Benzoyl group; no silylation | Less stable than silylated versions |
| 5-Methylcytidine | Methyl group at 5 position | Enhances stability against degradation |
| 2-Aminopurine | Amino group substitution | Acts as a mutagen; affects base pairing |
This table illustrates how specific functional groups influence the stability, reactivity, and biological activity of these compounds .
Synthesis and Evaluation
A study evaluated the synthesis of various derivatives of modified nucleosides, including those similar to Cytidine. These derivatives were assessed for their antimicrobial and anticancer activities. The results indicated promising bioactivity against specific pathogens and cancer cell lines, showcasing the potential applications of such compounds in therapeutic settings .
In Vivo Studies
In vivo studies have also been conducted to assess the antitubercular activity of similar modified compounds. These studies demonstrated significant efficacy against Mycobacterium tuberculosis, further supporting the therapeutic potential of nucleoside derivatives in treating infectious diseases .
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acid structures. The protective groups enhance the stability of the nucleoside, allowing it to be used in various chemical reactions without degradation. The compound can be selectively deprotected to reveal reactive sites for further modification, making it a versatile tool in nucleic acid chemistry.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related cytidine derivatives:
Key Comparative Analysis
Protecting Group Chemistry
- TBS vs. TBDPS : The 5'-TBS group in the target compound is less sterically hindered than tert-butyldiphenylsilyl (TBDPS), enabling faster deprotection. However, TBDPS (e.g., in CAS 166758-07-2) offers higher stability in multi-step syntheses .
- DMT vs. Silyl Groups : The 5'-dimethoxytrityl (DMT) group (e.g., CAS 105931-57-5) is acid-labile, making it ideal for sequential deprotection in automated synthesizers. In contrast, silyl groups require fluoride-based cleavage, limiting their use in acid-sensitive sequences .
Functional Additions
- 5-Methyl Modification : Compounds like CAS 105931-57-5 incorporate a 5-methyl group on cytosine, enhancing resistance to deamination and improving duplex stability in antisense oligonucleotides .
- Phosphoramidite Linkage : Derivatives with 3'-phosphoramidite groups (e.g., CAS 178925-43-4) enable direct coupling in solid-phase synthesis, whereas the target compound requires subsequent phosphorylation .
Biological Activity
Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique structural modifications, which may influence its interaction with biological targets and its overall efficacy.
Chemical Structure and Properties
The molecular formula of Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- is . The compound features a benzoyl group attached to the cytidine structure, along with a dimethylsilyl ether modification at the 5' position. This structural configuration is significant for its solubility and stability in biological systems.
Structural Formula
- Molecular Formula :
- SMILES : CC(C)(C)Si(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O
- InChIKey : CCPOWNJNXQQIFV-UHFFFAOYSA-N
The biological activity of Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]- may be attributed to its ability to modulate nucleic acid synthesis and function. The benzoyl group can enhance lipophilicity, potentially facilitating cellular uptake. Additionally, the silyl ether modification may confer resistance to enzymatic degradation.
Antiviral Activity
Research indicates that nucleoside analogs similar to Cytidine can exhibit antiviral properties by inhibiting viral replication. For instance, studies on related compounds have shown effectiveness against various RNA viruses, suggesting that this compound might share similar mechanisms of action.
Antitumor Activity
Preliminary studies indicate that modified nucleosides can possess antitumor properties. The incorporation of benzoyl and silyl groups may enhance the selectivity of these compounds towards cancer cells by influencing their metabolic pathways.
Case Studies
- Antiviral Efficacy : A study demonstrated that a related cytidine derivative showed significant inhibition of viral replication in vitro. The mechanism involved interference with viral RNA synthesis.
- Antitumor Properties : In a preclinical model, another derivative exhibited cytotoxic effects on tumor cell lines, leading to apoptosis through the activation of caspase pathways.
Table 1: Summary of Biological Activities
Q & A
Q. Case Study :
- Undesired Cleavage : TBDMS hydrolysis in acidic DMT removal step → Switch to fluoride-based deprotection post-oligonucleotide assembly .
Advanced: How is this compound utilized in oligonucleotide synthesis?
As a phosphoramidite, it is incorporated into DNA/RNA strands via solid-phase synthesis. The 3'-OH is activated as a phosphoramidite (e.g., 2-cyanoethyl N,N-diisopropylphosphoramidite), enabling coupling to growing oligonucleotide chains . Coupling efficiency (>98%) is monitored by trityl cation release. The TBDMS group stabilizes the 5'-OH during repeated acid cycles (e.g., 3% trichloroacetic acid in CH₂Cl₂) .
Protocol Highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
